molecular formula C9H12O2 B12581724 1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- CAS No. 307532-24-7

1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl-

Cat. No.: B12581724
CAS No.: 307532-24-7
M. Wt: 152.19 g/mol
InChI Key: XUSLEDWLGBXMPT-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadiene, featuring carboxylic acid and methyl groups at specific positions on the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- typically involves the reaction of cyclohexadiene derivatives with appropriate reagents to introduce the carboxylic acid and methyl groups. One common method involves the Diels-Alder reaction, where cyclohexadiene reacts with a suitable dienophile to form the desired product. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobicity and its ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Cyclohexadiene-1-carboxylicacid
  • Cyclohexa-1,4-diencarbonsaeure
  • Cyclohexa-1,4-dien-1-carbonsaeure
  • 2,5-Dihydrobenzoic acid

Uniqueness

1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- is unique due to the presence of both carboxylic acid and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these functional groups are required.

Properties

CAS No.

307532-24-7

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4,6-dimethylcyclohexa-1,4-diene-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(9(10)11)7(2)5-6/h4-5,7H,3H2,1-2H3,(H,10,11)

InChI Key

XUSLEDWLGBXMPT-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CC=C1C(=O)O)C

Origin of Product

United States

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